molecular formula C30H26ClN5O2 B11322336 {4-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(2-methoxyphenyl)methanone

{4-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(2-methoxyphenyl)methanone

Cat. No.: B11322336
M. Wt: 524.0 g/mol
InChI Key: WTZFLEXQKFNADH-UHFFFAOYSA-N
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Description

The compound {4-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(2-methoxyphenyl)methanone is a complex organic molecule that belongs to the class of heterocyclic compounds. It features a pyrrolo[2,3-d]pyrimidine core, which is known for its significant biological and pharmacological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(2-methoxyphenyl)methanone typically involves multiple steps. One common route starts with the preparation of the pyrrolo[2,3-d]pyrimidine core. This can be achieved through the condensation of dimethyl malonate with appropriate reagents, followed by cyclization and chlorination steps .

The next step involves the introduction of the piperazine moiety. This is usually done through a nucleophilic substitution reaction where the piperazine ring is attached to the pyrrolo[2,3-d]pyrimidine core. Finally, the methanone group is introduced through a Friedel-Crafts acylation reaction using 2-methoxybenzoyl chloride .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound {4-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(2-methoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound {4-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(2-methoxyphenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of {4-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(2-methoxyphenyl)methanone involves its interaction with specific molecular targets. It is known to inhibit protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {4-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(2-methoxyphenyl)methanone lies in its specific structural features, such as the combination of a pyrrolo[2,3-d]pyrimidine core with a piperazine ring and a methanone group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C30H26ClN5O2

Molecular Weight

524.0 g/mol

IUPAC Name

[4-[7-(4-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]-(2-methoxyphenyl)methanone

InChI

InChI=1S/C30H26ClN5O2/c1-38-26-10-6-5-9-24(26)30(37)35-17-15-34(16-18-35)28-27-25(21-7-3-2-4-8-21)19-36(29(27)33-20-32-28)23-13-11-22(31)12-14-23/h2-14,19-20H,15-18H2,1H3

InChI Key

WTZFLEXQKFNADH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)Cl)C6=CC=CC=C6

Origin of Product

United States

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